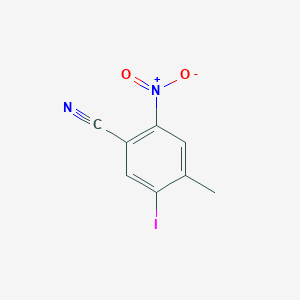

5-Iodo-4-methyl-2-nitrobenzonitrile

Description

Properties

Molecular Formula |

C8H5IN2O2 |

|---|---|

Molecular Weight |

288.04 g/mol |

IUPAC Name |

5-iodo-4-methyl-2-nitrobenzonitrile |

InChI |

InChI=1S/C8H5IN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 |

InChI Key |

JZYUXXXYWBCHDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1I)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methyl-2-nitrobenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by iodination. The nitration process introduces a nitro group to the benzene ring, while the iodination step adds an iodine atom. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate these transformations.

Industrial Production Methods: Industrial production of 5-Iodo-4-methyl-2-nitrobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Substitution: Formation of compounds like 5-azido-4-methyl-2-nitrobenzonitrile.

Reduction: Formation of 5-iodo-4-methyl-2-aminobenzonitrile.

Oxidation: Formation of 5-iodo-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Iodo-4-methyl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and iodine substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, 5-Iodo-4-methyl-2-nitrobenzonitrile can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-nitrobenzonitrile depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The iodine atom can participate in substitution reactions, while the nitrile group can undergo various transformations.

Molecular Targets and Pathways: In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 5-Iodo-4-methyl-2-nitrobenzonitrile and related compounds from :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Purity |

|---|---|---|---|---|---|

| 5-Iodo-4-methyl-2-nitrobenzonitrile | C₈H₅IN₂O₂ | 288.05 | 5-I, 4-CH₃, 2-NO₂ | Nitrile, Nitro | 95% |

| 5-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.05 | 5-I, 2-OCH₃ | Aldehyde, Methoxy | 95% |

| N-Methyl-4-nitrobenzenesulfonamide | C₇H₈N₂O₄S | 234.21 | 4-NO₂ | Sulfonamide, Nitro | 98% |

| N-Benzyl-5-fluoro-2-nitroaniline | C₁₃H₁₁FN₂O₂ | 258.24 | 5-F, 2-NO₂ | Aniline, Nitro, Benzyl | 95% |

| (E)-Methyl 3-(3-bromophenyl)acrylate | C₁₀H₉BrO₂ | 257.08 | 3-Br | Ester, Bromophenyl | N/A |

Key Observations :

Halogen Effects: The iodo substituent in the target compound increases molecular weight (288.05 g/mol) compared to the fluoro (258.24 g/mol) and bromo (257.08 g/mol) analogs. Iodo’s larger atomic radius may enhance steric hindrance and polarizability, influencing reactivity in cross-coupling reactions.

Nitro Group Positioning :

- The 2-nitro group in the target compound creates a meta-directing effect, contrasting with the 4-nitro group in N-Methyl-4-nitrobenzenesulfonamide, which directs electrophiles to the para position. This positional difference impacts regioselectivity in further functionalization .

Functional Group Diversity: The nitrile group in the target compound enhances electrophilicity compared to the aldehyde in 5-Iodo-2-methoxybenzaldehyde. Nitriles are often leveraged in cycloaddition reactions or as precursors to amines.

Q & A

Q. What synthetic routes are recommended for 5-Iodo-4-methyl-2-nitrobenzonitrile, and how is purity validated?

Q. Which spectroscopic techniques are critical for characterizing 5-Iodo-4-methyl-2-nitrobenzonitrile?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals for the aromatic protons (e.g., deshielded H-3 due to nitro group) and nitrile carbon (~115 ppm).

- IR Spectroscopy: Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₈H₆IN₂O₂: 320.9472) .

Q. How can positional isomerism of substituents be confirmed using X-ray crystallography?

Methodological Answer:

- Crystal Growth: Dissolve the compound in DCM/hexane and allow slow evaporation.

- Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: SHELXL for structure solution; anisotropic displacement parameters for heavy atoms (iodine) .

- Validation: ORTEP-3 for graphical representation of thermal ellipsoids and bond distances (e.g., C-I bond ~2.09 Å) .

Advanced Research Questions

Q. How do steric and electronic effects influence Suzuki-Miyaura coupling reactivity of 5-Iodo-4-methyl-2-nitrobenzonitrile?

Methodological Answer:

- Electronic Effects: The electron-withdrawing nitro group activates the iodo substituent for oxidative addition to Pd(0).

- Steric Effects: The 4-methyl group may hinder transmetalation; use bulky ligands (e.g., SPhos) to mitigate .

- Optimization: Screen bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. DMF) to maximize yield.

- Monitoring: Track coupling efficiency via ¹H NMR (disappearance of aromatic proton signals adjacent to iodine) .

Q. How can computational modeling predict regioselectivity in further functionalization reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate Fukui indices for electrophilic attack.

- Reactivity Prediction: The 3-position (para to nitrile) is most electrophilic due to nitro and nitrile conjugation.

- Experimental Validation: Perform bromination (NBS, AIBN) and compare predicted vs. observed product ratios .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzonitriles?

Methodological Answer:

Q. How to design kinetic vs. thermodynamic control experiments for nitration/iodination steps?

Methodological Answer:

- Kinetic Control: Low temperature (-10°C), short reaction time (2 hr) favors mono-nitration at the 2-position.

- Thermodynamic Control: Prolonged heating (80°C, 24 hr) may lead to di-nitration; monitor via TLC.

- Catalyst Screening: Compare HNO₃/H₂SO₄ vs. acetyl nitrate for regioselectivity .

Contradiction Analysis & Optimization

Q. Why do conflicting reports exist about the stability of 5-Iodo-4-methyl-2-nitrobenzonitrile under basic conditions?

Methodological Answer:

Q. How to optimize reaction conditions to suppress competing pathways during iodination?

Methodological Answer:

Q. What advanced techniques validate the compound’s role as a photoaffinity labeling agent?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.